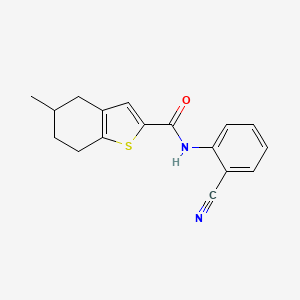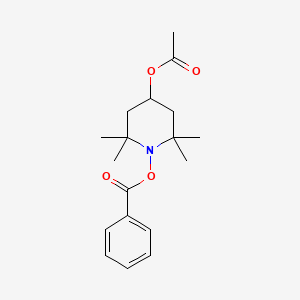
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CTB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves the inhibition of mGluR5 signaling, which is mediated by the G-protein-coupled receptor (GPCR) pathway. mGluR5 is expressed in various brain regions, including the cortex, hippocampus, and striatum, and is involved in the regulation of glutamatergic neurotransmission. This compound binds to the allosteric site of mGluR5 and stabilizes the receptor in an inactive conformation, which reduces the downstream signaling cascades and modulates the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain. In animal models, this compound has been shown to enhance synaptic plasticity, improve learning and memory, reduce anxiety and depression-like behaviors, attenuate drug-seeking behaviors, and suppress neuroinflammation. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for mGluR5. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool compound for research purposes. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other GPCRs. Therefore, careful experimental design and control are necessary to ensure the specificity and validity of the results obtained with this compound.
Zukünftige Richtungen
There are several future directions for the research on N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One direction is to investigate the therapeutic potential of this compound in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and neurodegenerative diseases. Another direction is to explore the molecular mechanisms underlying the effects of this compound on synaptic plasticity, learning and memory, and neuroinflammation. Additionally, the development of new analogs and derivatives of this compound with improved pharmacological properties and selectivity for mGluR5 may lead to the discovery of novel therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the reaction of 2-cyanophenylboronic acid with 5-methyl-2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and amidation, to yield this compound with high purity and yield. The synthesis of this compound has been optimized and improved over the years, and various modifications have been made to the reaction conditions to enhance the efficiency and reproducibility of the process.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in the field of neuroscience. As a selective mGluR5 antagonist, this compound has been shown to modulate various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neuroinflammation. This compound has also been used as a tool compound to investigate the role of mGluR5 in various animal models of neurological disorders, such as fragile X syndrome, autism spectrum disorders, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15-13(8-11)9-16(21-15)17(20)19-14-5-3-2-4-12(14)10-18/h2-5,9,11H,6-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQBELXMGIWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)

![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)

![1-isobutyl-3-methyl-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B5327926.png)
![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)


![1-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327945.png)
![methyl 1-{(3S,5S)-5-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5327946.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327950.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327957.png)
![ethyl 2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5327961.png)